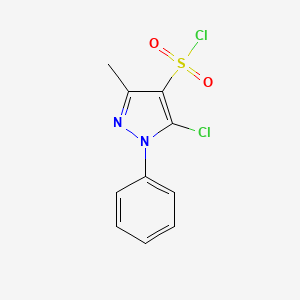![molecular formula C22H29N3O3 B2824232 N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide CAS No. 872843-56-6](/img/structure/B2824232.png)
N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endogenous cannabinoid neurotransmitter, in the body. URB597 has been studied for its potential therapeutic applications in various neurological disorders and pain management.
Scientific Research Applications
Molecular Structure and Dynamics
N,N-diethylacetamide has been the subject of structural and dynamic studies, revealing details about its gas phase structures and internal dynamics. Five stable conformers were identified, and the internal dynamics, including quadrupole hyperfine splittings and torsional fine splittings, were thoroughly investigated and assigned. These studies involved sophisticated techniques such as molecular beam Fourier-transform microwave spectroscopy and quantum chemical calculations, enhancing the understanding of the compound's molecular behavior (Kannengießer et al., 2014).
Synthesis and Antiallergic Potency
In the realm of medicinal chemistry, N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been synthesized, aiming to discover novel antiallergic compounds. The synthesis process involved several steps, including indolization under Fischer conditions and amidification. One particular compound in this series demonstrated significant antiallergic potency, being far more potent than the reference drug astemizole in certain assays. These findings underscore the potential of these acetamide derivatives in the development of new antiallergic agents (Menciu et al., 1999).
Chemical Oxidation and Reactions
The compound has been utilized in various chemical reactions and syntheses. For example, 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxoammonium tetrafluoroborate and its oxyl counterpart have been prepared and used as oxidizing agents, highlighting their significant role in the field of organic synthesis. These compounds have shown effectiveness in a range of applications, from stoichiometric oxidations of alcohols to oxidative cleavage of benzyl ethers. The preparation methods and applications of these compounds emphasize their importance and versatility in chemical processes (Tilley et al., 2012).
Antiarrhythmic Activities
Some newly synthesized tricyclic and tetracyclic thienopyridine derivatives have been evaluated for their antiarrhythmic activities. These compounds have shown high antiarrhythmic activities comparable with established drugs like Procaine amide and Lidocaine. The synthesis and evaluation of these derivatives indicate the potential of acetamide compounds in the development of new therapeutic agents (Abdel-Hafez et al., 2009).
properties
IUPAC Name |
N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-4-23(5-2)20(26)15-25-14-18(17-8-6-7-9-19(17)25)21(27)22(28)24-12-10-16(3)11-13-24/h6-9,14,16H,4-5,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXCQXDEUFTRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide](/img/structure/B2824150.png)

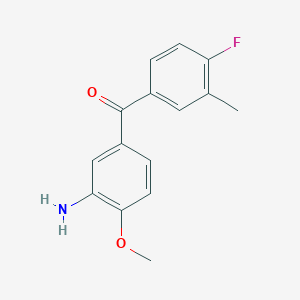
![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-piperidin-1-ylsulfonylbenzoate](/img/structure/B2824153.png)
![2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one, Mixture of diastereomers](/img/structure/B2824156.png)


![(4-Methoxyphenyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2824160.png)
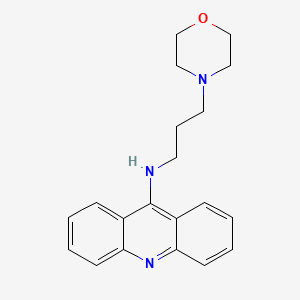
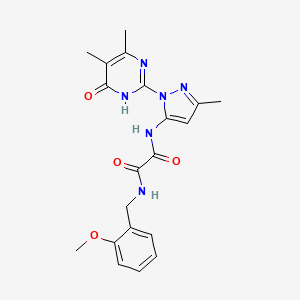

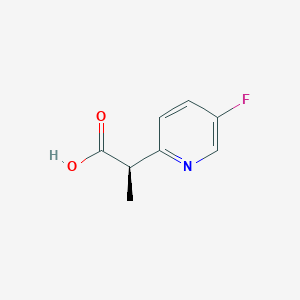
![[(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride](/img/structure/B2824171.png)
